molecular formula C12H13BrO B1382351 2-Bromo-1-(1-phenylcyclopropyl)propan-1-one CAS No. 1803604-17-2

2-Bromo-1-(1-phenylcyclopropyl)propan-1-one

Cat. No. B1382351
CAS RN: 1803604-17-2
M. Wt: 253.13 g/mol
InChI Key: OGHIKZZIKLEPHX-UHFFFAOYSA-N
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Description

“2-Bromo-1-(1-phenylcyclopropyl)propan-1-one” is a synthetic compound with the CAS Number: 1803604-17-2 . It has a molecular weight of 253.14 .


Molecular Structure Analysis

The IUPAC Name of the compound is this compound . The InChI Code is 1S/C12H13BrO/c1-9(13)11(14)12(7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 .

Scientific Research Applications

Enzymatic Strategies for Synthesis

A study by Mourelle-Insua et al. (2016) highlights the development of enzymatic strategies for the synthesis of enantioenriched amines and ketones, starting from compounds like 2-Bromo-1-(1-phenylcyclopropyl)propan-1-one. This approach, involving transaminases and lipases, has been useful in synthesizing precursors of antimicrobial agents such as Levofloxacin (Mourelle-Insua et al., 2016).

Synthesis of Juvenile Hormone and Other Compounds

Morizawa et al. (1984) describe the use of 1-bromo-2-ethoxycyclopropyllithium, a synthetic equivalent of 2-lithio- or 3-lithiopropenal, derived from 1-bromo-2-phenylcyclopropene. This compound is instrumental in synthesizing complex structures like juvenile hormone, β-sinensal, and jasmonoids (Morizawa et al., 1984).

Chemical and Structural Studies

Research by Fun et al. (2010) focuses on the structural determination of a compound related to this compound, revealing important details about the molecular structure and hydrogen bonding interactions in the crystal structure of similar compounds (Fun et al., 2010).

Synthesis of Furans and Cyclopentenones

Watterson et al. (2003) explored the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene, related to this compound, in synthesizing furans and cyclopentenones. This study demonstrates the compound's versatility as a reagent in organic synthesis (Watterson et al., 2003).

Spectroscopic and Computational Analysis

Ramesh et al. (2020) conducted spectroscopic and computational studies on bromo-based chalcone derivatives, closely related to the compound . These studies provide insights into molecular bonding, vibrational frequencies, and electronic absorption spectra, crucial for understanding the compound's properties (Ramesh et al., 2020).

Safety and Hazards

The safety information and MSDS for “2-Bromo-1-(1-phenylcyclopropyl)propan-1-one” can be found on the product link .

properties

IUPAC Name

2-bromo-1-(1-phenylcyclopropyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-9(13)11(14)12(7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHIKZZIKLEPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1(CC1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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